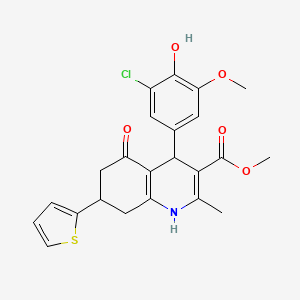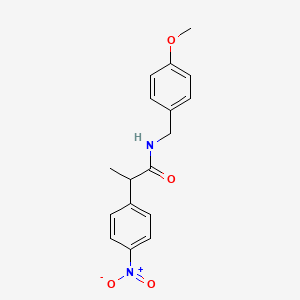![molecular formula C21H24N2O4 B4073919 (4-ethoxyphenyl)[2-(4-methyl-1-piperidinyl)-5-nitrophenyl]methanone](/img/structure/B4073919.png)
(4-ethoxyphenyl)[2-(4-methyl-1-piperidinyl)-5-nitrophenyl]methanone
Übersicht
Beschreibung
(4-ethoxyphenyl)[2-(4-methyl-1-piperidinyl)-5-nitrophenyl]methanone, also known as EPM, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic properties. EPM belongs to the class of diarylmethanone compounds and has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of (4-ethoxyphenyl)[2-(4-methyl-1-piperidinyl)-5-nitrophenyl]methanone is not fully understood, but it is thought to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which contribute to the development of inflammatory diseases. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its analgesic and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-ethoxyphenyl)[2-(4-methyl-1-piperidinyl)-5-nitrophenyl]methanone in lab experiments is its well-established synthesis method, which allows for the production of high-purity compounds. This compound has also been extensively studied in animal models, which provides a wealth of data on its potential therapeutic properties. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of (4-ethoxyphenyl)[2-(4-methyl-1-piperidinyl)-5-nitrophenyl]methanone. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic properties of this compound in human clinical trials. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
(4-ethoxyphenyl)[2-(4-methyl-1-piperidinyl)-5-nitrophenyl]methanone has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to possess anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis. This compound has also been shown to possess analgesic properties and has been studied as a potential treatment for chronic pain. In addition, this compound has been studied for its potential neuroprotective properties and has been shown to protect against neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-18-7-4-16(5-8-18)21(24)19-14-17(23(25)26)6-9-20(19)22-12-10-15(2)11-13-22/h4-9,14-15H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRLJEBVTQZTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4073839.png)
![N-(2-fluorophenyl)-5-nitro-2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B4073844.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B4073851.png)


![1-[2-(4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4073875.png)
![1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine oxalate](/img/structure/B4073889.png)

![2-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4073894.png)
![1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4073900.png)
![1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073907.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4073912.png)
![1-[2-(3-ethoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4073935.png)
